2,3,6-Trichlorobiphenyl

Environmental Fate Air-Water Partitioning PCB Congener Analysis

Surrogate PCB congeners cause systematic quantification errors in environmental monitoring. 2,3,6-Trichlorobiphenyl (PCB-24) eliminates this risk as an essential certified reference material for EPA Method 1668C. Key differentiation: (1) Vapor pressure 0.00004 mmHg (~18× lower than PCB-30), Log Kow 5.67-mandatory for accurate fugacity models. (2) High anaerobic dechlorination rate (>300 µmol L⁻¹ day⁻¹) via specific meta-pathway to 2,6-Dichlorobiphenyl-preferred model for bioremediation research. Supplied neat or as 35 µg/mL isooctane standard. In stock for immediate global dispatch.

Molecular Formula C12H7Cl3
Molecular Weight 257.5 g/mol
CAS No. 55702-45-9
Cat. No. B1206163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Trichlorobiphenyl
CAS55702-45-9
Molecular FormulaC12H7Cl3
Molecular Weight257.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC(=C2Cl)Cl)Cl
InChIInChI=1S/C12H7Cl3/c13-9-6-7-10(14)12(15)11(9)8-4-2-1-3-5-8/h1-7H
InChIKeyLVROLHVSYNLFBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.23e-07 M

Structure & Identifiers


Interactive Chemical Structure Model





2,3,6-Trichlorobiphenyl (PCB-24) Properties & Procurement


2,3,6-Trichlorobiphenyl (CAS 55702-45-9), also designated PCB-24, is a trichlorinated biphenyl congener belonging to the polychlorinated biphenyl (PCB) class of persistent organic pollutants [1]. It is a non-dioxin-like PCB congener with chlorine substitutions at the 2, 3, and 6 positions on the biphenyl backbone [2]. This specific substitution pattern confers distinct physico-chemical properties and environmental fate behaviors that differentiate it from other trichlorobiphenyl congeners, making accurate identification and quantification essential for environmental monitoring, toxicological research, and forensic source-tracking applications [3].

Why 2,3,6-Trichlorobiphenyl Substitution Fails


Substitution among trichlorobiphenyl congeners is scientifically invalid because the number and positions of chlorine substitutions govern congener-specific physico-chemical properties, environmental persistence, metabolic pathways, and toxicological profiles [1]. The 2,3,6-substitution pattern dictates a unique ortho and meta chlorine arrangement that influences the compound's vapor pressure, aqueous solubility, and susceptibility to microbial dechlorination relative to congeners like 2,4,6-Trichlorobiphenyl (PCB-30) or 2,4,4'-Trichlorobiphenyl (PCB-28) [2]. Consequently, using a different trichlorobiphenyl as a surrogate in analytical calibration, environmental fate modeling, or toxicological studies will introduce systematic error and compromise data comparability across studies [3].

2,3,6-Trichlorobiphenyl Differentiation Evidence


Vapor Pressure vs. 2,4,6-Trichlorobiphenyl

2,3,6-Trichlorobiphenyl (PCB-24) exhibits significantly lower volatility compared to the structurally similar 2,4,6-Trichlorobiphenyl (PCB-30). The vapor pressure of 2,3,6-Trichlorobiphenyl is reported as 0.00004 mmHg at 25°C [1], whereas 2,4,6-Trichlorobiphenyl has a vapor pressure of 0.000716 mmHg at 25°C [2].

Environmental Fate Air-Water Partitioning PCB Congener Analysis

Log Kow vs. 2,4,4'-Trichlorobiphenyl

The lipophilicity of 2,3,6-Trichlorobiphenyl, as measured by its Log Kow, is quantitatively distinct from that of the widely monitored congener 2,4,4'-Trichlorobiphenyl (PCB-28). 2,3,6-Trichlorobiphenyl has a reported Log Kow of 5.67 [1], whereas 2,4,4'-Trichlorobiphenyl exhibits a Log Kow of 5.62 to 5.67 depending on the source [2].

Bioaccumulation Hydrophobicity QSAR Modeling

Dechlorination Pathway vs. 2,4,6-Trichlorobiphenyl

The addition of 2,3,6-Trichlorobiphenyl to sediment microcosms selectively stimulates a distinct meta dechlorination activity (designated Process M), whereas the addition of 2,4,6-Trichlorobiphenyl stimulates a para dechlorination activity (designated Process Q) [1]. This indicates congener-specific priming of distinct microbial dechlorinating populations.

Bioremediation Anaerobic Dechlorination Sediment Microbiology

Dechlorination Rate to 2,6-Dichlorobiphenyl

Under optimized anaerobic enrichment conditions with daily sediment and PCB supplementation, 2,3,6-Trichlorobiphenyl undergoes rapid reductive dechlorination to 2,6-Dichlorobiphenyl at volumetric rates exceeding 300 μmol liter⁻¹ day⁻¹ [1]. This rate is accompanied by a calculated per-cell dechlorination activity of 1.13 pmol 2,3,6-CB day⁻¹ bacterial cell⁻¹ [2].

Biodegradation Kinetics Anaerobic Sediment PCB Biotransformation

Aqueous Solubility and Bioavailability

2,3,6-Trichlorobiphenyl has a measured aqueous solubility of 8.33 × 10⁻⁵ mg/mL at 25°C (equivalent to 8.33 × 10⁻⁵ mg/L) [1]. This value is characteristic of lower chlorinated PCB congeners and is significantly higher than that of more heavily chlorinated PCBs.

Water Solubility Environmental Partitioning Fugacity Modeling

Henry's Law Constant and Air-Water Exchange

The Henry's Law Constant for 2,3,6-Trichlorobiphenyl is reported as 0.00022 atm-cu m/mole at 25°C [1]. This value quantifies its partitioning behavior between air and water phases and directly influences its environmental transport and fate.

Air-Water Partitioning Volatilization Environmental Transport

2,3,6-Trichlorobiphenyl Application Scenarios


Environmental Monitoring Reference Standard

2,3,6-Trichlorobiphenyl is an essential component of certified reference material mixes for the quantitative analysis of PCB congeners in environmental matrices (e.g., water, soil, sediment, biota). Its inclusion in standard mixtures (e.g., 10 µg/mL in isooctane ) is mandated by regulatory methods such as EPA Method 1668C for chlorinated biphenyl congeners [1]. The congener-specific differentiation demonstrated in Section 3 (vapor pressure, dechlorination pathway) underscores that accurate quantification of this specific congener—and not a generic trichlorobiphenyl surrogate—is necessary for reliable source apportionment and compliance monitoring.

Microbial Dechlorination Model Substrate

The high volumetric dechlorination rate (>300 µmol L⁻¹ day⁻¹) of 2,3,6-Trichlorobiphenyl to 2,6-Dichlorobiphenyl under optimized anaerobic conditions [2] makes it a preferred model compound for fundamental studies of organohalide respiration. Its specific stimulation of the 'Process M' meta-dechlorination activity [3] allows researchers to selectively enrich and characterize microbial populations capable of removing meta-substituted chlorines, a key step in the detoxification of more complex PCB mixtures. This property is less pronounced or absent in other trichlorobiphenyl congeners like 2,4,6-Trichlorobiphenyl.

Environmental Fate Model Calibration

The well-defined physico-chemical properties of 2,3,6-Trichlorobiphenyl—specifically its vapor pressure (0.00004 mmHg), Log Kow (5.67), and Henry's Law Constant (0.00022 atm-cu m/mole) [4]—are essential input parameters for multimedia fugacity models and quantitative structure-activity relationship (QSAR) predictions. The significant difference in vapor pressure compared to 2,4,6-Trichlorobiphenyl (~18-fold lower) [5] highlights why congener-specific data are non-negotiable for accurate model calibration. Using data for a different congener would introduce substantial error in predicted air-water exchange fluxes and long-range transport potential.

Sediment PCB Source Tracking

The unique dechlorination signature of 2,3,6-Trichlorobiphenyl—its preferential conversion to 2,6-Dichlorobiphenyl via a specific meta-dechlorination pathway [3]—provides a diagnostic marker for identifying in situ microbial transformation processes. The presence or absence of this congener and its dechlorination product in sediment cores can be used to infer the history of anaerobic microbial activity at a contaminated site and to differentiate between natural attenuation and recent contamination inputs. This forensic application is only valid when the congener is correctly identified and quantified, not inferred from bulk PCB measurements.

Technical Documentation Hub

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